molecular formula C17H21ClN2O4 B4998184 2-(Propan-2-yloxy)ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-(Propan-2-yloxy)ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4998184
M. Wt: 352.8 g/mol
InChI Key: WDIWUMHMCXIFGO-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl and propan-2-yloxy groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenyl isothiocyanate and propan-2-ol.

    Formation of Intermediate: The reaction of 3-chlorophenyl isothiocyanate with propan-2-ol in the presence of a base like sodium hydroxide leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the tetrahydropyrimidine ring structure.

    Esterification: The final step involves esterification to introduce the carboxylate group, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(Propan-2-yloxy)ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.

    Biological Research: It is used in studies to understand its effects on various biological pathways and targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Propan-2-yloxy)ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2-(Propan-2-yloxy)ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 2-(Propan-2-yloxy)ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-propan-2-yloxyethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c1-10(2)23-7-8-24-16(21)14-11(3)19-17(22)20-15(14)12-5-4-6-13(18)9-12/h4-6,9-10,15H,7-8H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIWUMHMCXIFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)OCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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